molecular formula C21H22N4O B7077544 3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile

3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile

Cat. No.: B7077544
M. Wt: 346.4 g/mol
InChI Key: ISJMXBYFGASNFE-UHFFFAOYSA-N
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Description

3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a benzonitrile group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile typically involves a multi-step pathway. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperidine ring. The final step involves the attachment of the benzonitrile group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15(17-6-4-5-16(13-17)14-22)24-11-9-18(10-12-24)25-20-8-3-2-7-19(20)23-21(25)26/h2-8,13,15,18H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJMXBYFGASNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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